1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine
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Overview
Description
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is a chemical compound with the molecular formula C13H16N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine typically involves the reaction of 4-methylthiazole with a suitable phenyl derivative. One common method includes the use of a Grignard reagent, where 4-methylthiazole is reacted with phenylmagnesium bromide, followed by the addition of propan-1-amine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring is known to participate in π-π stacking interactions with aromatic residues in proteins, which can modulate the activity of enzymes or receptors. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Phenylpropanolamine: Shares the phenyl and amine groups but lacks the thiazole ring.
Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.
Uniqueness
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is unique due to the combination of the thiazole ring and the phenylpropanamine structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H16N2S/c1-3-12(14)10-4-6-11(7-5-10)13-9(2)15-8-16-13/h4-8,12H,3,14H2,1-2H3 |
InChI Key |
RFAFHXNWDWXGND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=C(N=CS2)C)N |
Origin of Product |
United States |
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